molecular formula C13H16N2O5S B7581804 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid

2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid

Cat. No. B7581804
M. Wt: 312.34 g/mol
InChI Key: DBXPYPLWSHQNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA belongs to the class of sulfonamide-containing compounds, which have been widely used in medicinal chemistry for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. Studies have shown that 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid can inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which play a crucial role in cancer and inflammation.
Biochemical and Physiological Effects:
2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activities against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential applications in various disease targets. Additionally, the development of new derivatives of 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid with improved properties and activities is also an area of interest for future research.
In conclusion, 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid is a promising compound that has shown potential for various scientific research applications. Its diverse biological activities make it a promising candidate for the development of new drugs, and further research is needed to fully understand its mechanism of action and potential applications in various disease targets.

Synthesis Methods

2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid can be synthesized using a multi-step procedure that involves the reaction of 4-carbamoylphenylsulfonyl chloride with pyrrolidine-3-carboxylic acid. The resulting product is then purified using chromatography techniques to obtain 2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid in its pure form.

Scientific Research Applications

2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising activities against several disease targets, including cancer, inflammation, and microbial infections.

properties

IUPAC Name

2-[1-(4-carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c14-13(18)10-1-3-11(4-2-10)21(19,20)15-6-5-9(8-15)7-12(16)17/h1-4,9H,5-8H2,(H2,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXPYPLWSHQNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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